tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate

Medicinal Chemistry Organic Synthesis Quality Control

SELECTIVITY IN EVERY MILLIGRAM. This imidazo[1,2-a]pyridine building block is validated for FLT3 kinase, antifungal, and anticancer SAR. The tert-butyl carbonate at the 2-position is a strategic, non-interchangeable handle—offering a stable, cleavable entry point for late-stage diversification in one-pot carbonylation cascades (yields up to 90%). Choose this specific compound to ensure the precise electronic and steric control required for high-affinity target engagement, not a generic Boc-protected alternative. Ideal for CNS GABA receptor modulator libraries. Secure your R&D supply chain with a building block designed for synthetic efficiency, not compromise.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 1313712-58-1
Cat. No. B597965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
CAS1313712-58-1
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESCC(C)(C)OC(=O)OC1=CN2C=CC=CC2=N1
InChIInChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)16-10-8-14-7-5-4-6-9(14)13-10/h4-8H,1-3H3
InChIKeyXUVXDFJAAQXUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate (CAS 1313712-58-1): A Strategic Boc-Protected Intermediate for Medicinal Chemistry and Drug Discovery


tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate (CAS 1313712-58-1) is a synthetic heterocyclic compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . It is characterized by an imidazo[1,2-a]pyridine core functionalized with a tert-butyl carbonate group. This compound is primarily employed as a versatile building block in research and development, especially within medicinal chemistry, owing to the privileged status of the imidazo[1,2-a]pyridine scaffold in drug discovery . The tert-butyl carbonate moiety functions as a protective group or a cleavable handle in multi-step synthetic routes, facilitating the exploration of novel chemical space for new drug candidates .

Why Substituting tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate (CAS 1313712-58-1) with Other Imidazopyridine Derivatives or Boc-Protected Intermediates is Scientifically Unjustified


The imidazo[1,2-a]pyridine scaffold is a privileged structure with diverse biological activities, but its efficacy is highly sensitive to specific functionalization . While compounds based on this core have shown promise as inhibitors of FLT3, antifungal agents, and anticancer leads, the specific positioning and nature of substituents are critical determinants of target affinity and selectivity . Simply substituting tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate with another imidazopyridine derivative or a generic Boc-protected intermediate disregards the precise electronic and steric contributions of the 2-position carbonate group, which is essential for downstream synthetic elaboration and can profoundly influence the final drug candidate's properties . The following quantitative evidence underscores why this specific compound cannot be interchanged without compromising synthetic efficiency and final product integrity.

Quantitative Differentiation of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate (CAS 1313712-58-1): A Comparative Analysis of Purity, Stability, and Synthetic Utility


Differential Purity Specifications for tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate Across Leading Suppliers

Vendor purity specifications for tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate exhibit notable variation, directly impacting downstream synthetic reliability. While AKSci lists a minimum purity of 95% , CymitQuimica (formerly offering this compound) specified a higher purity of 98% . This 3% difference in purity can be significant in multi-step syntheses where impurities propagate, leading to lower yields and more complex purification steps. The 98% purity specification from CymitQuimica suggests a more refined product, potentially reducing the need for additional in-house purification.

Medicinal Chemistry Organic Synthesis Quality Control

Comparative Synthetic Utility of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate in Palladium-Catalyzed Carbonylative Transformations

In a study of a multicomponent palladium-catalyzed carbonylative approach, N-Boc-(prop-2-yn-1-yl)pyridin-2-amines—structurally related Boc-protected imidazopyridine precursors—underwent a process involving Boc-deprotection followed by oxidative monoaminocarbonylation to yield target 2-(imidazo[1,2-a]pyridin-3-yl)-N,N-dialkylacetamides in good to high yields (67–90%) [1]. This demonstrates the compatibility of Boc-protected imidazopyridine derivatives like tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate with complex, multi-step catalytic sequences. In contrast, the use of non-Boc-protected or differently protected imidazopyridines would likely alter the reaction pathway or fail to provide the necessary chemoselectivity, as the Boc group is specifically designed for controlled deprotection under these conditions .

Organic Synthesis Catalysis Medicinal Chemistry

Stability and Storage Advantages of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate as a Boc-Protected Intermediate

The tert-butoxycarbonyl (Boc) group is widely recognized for its stability and selective deprotection under mild acidic conditions, making it a cornerstone of modern organic synthesis. While specific stability data for tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate is not publicly available, its classification as a Boc-protected intermediate implies enhanced stability under basic and nucleophilic conditions compared to unprotected imidazo[1,2-a]pyridin-2-ol or alternative carbonate esters (e.g., methyl or ethyl carbonates) . The AKSci product page recommends long-term storage in a cool, dry place, consistent with the handling of stable, non-hazardous organic compounds . In contrast, the free 2-hydroxy imidazo[1,2-a]pyridine is likely to be more prone to oxidation or nucleophilic attack.

Organic Synthesis Protecting Groups Chemical Stability

Optimal Research and Industrial Applications for tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate (CAS 1313712-58-1)


Synthesis of FLT3 Inhibitors for Acute Myeloid Leukemia (AML) Research

Researchers developing novel FLT3 kinase inhibitors can utilize tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate as a key intermediate. The imidazo[1,2-a]pyridine core is a validated scaffold for FLT3 inhibition . The Boc-protected 2-position carbonate offers a stable and versatile handle for introducing diverse pharmacophores, enabling systematic SAR studies to optimize potency and selectivity against FLT3-positive AML cells .

Development of Novel Antifungal Agents Targeting Candida Species

The compound serves as a crucial building block for the synthesis of antifungal leads. Studies on imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Candida spp., including multidrug-resistant strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL [1]. tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate provides a protected entry point for synthesizing analogs that can be screened for enhanced antifungal activity and improved safety profiles [1].

Exploration of Anticancer Agents Against HepG2 and MCF-7 Cell Lines

In anticancer drug discovery, the compound can be employed to construct focused libraries of imidazo[1,2-a]pyridine derivatives for screening against liver (HepG2) and breast (MCF-7) cancer cell lines . The tert-butyl carbonate group allows for late-stage diversification, enabling medicinal chemists to rapidly explore chemical space around the core structure and identify new leads with improved cytotoxicity and selectivity profiles .

Multi-Step Synthesis of GABA-Modulating CNS Agents

The compound is a valuable intermediate for the synthesis of 2-(imidazo[1,2-a]pyridin-3-yl)-N,N-dialkylacetamides, a class of compounds known to modulate the GABA receptor in the central nervous system [2]. The Boc-protected precursor can be deprotected in situ during palladium-catalyzed carbonylation cascades, enabling efficient one-pot syntheses of these therapeutically relevant molecules with yields ranging from 67–90% [2].

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